molecular formula C19H24N4O5S B12252858 N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide

N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide

Cat. No.: B12252858
M. Wt: 420.5 g/mol
InChI Key: WGTOOGNJTFEQQL-UHFFFAOYSA-N
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Description

N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and an acetamide group. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-methyl-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid

InChI

InChI=1S/C17H22N4OS.C2H2O4/c1-18-16(22)11-20-7-9-21(10-8-20)12-17-19-15(13-23-17)14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,13H,7-12H2,1H3,(H,18,22);(H,3,4)(H,5,6)

InChI Key

WGTOOGNJTFEQQL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Mechanism of Action

The mechanism of action of N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide involves its interaction with specific molecular targets and pathways:

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